molecular formula C32H22N2O5 B340745 4-({[3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]carbonyl}amino)benzoic acid (non-preferred name)

4-({[3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]carbonyl}amino)benzoic acid (non-preferred name)

Cat. No.: B340745
M. Wt: 514.5 g/mol
InChI Key: YZIKONMVXVQHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]carbonyl}amino)benzoic acid (non-preferred name) is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its intricate pentacyclic framework, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]carbonyl}amino)benzoic acid (non-preferred name) typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pentacyclic core, followed by functional group modifications to introduce the benzoyl and amino benzoic acid moieties. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .

Industrial Production Methods

This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-({[3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]carbonyl}amino)benzoic acid (non-preferred name) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

4-({[3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]carbonyl}amino)benzoic acid (non-preferred name) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-({[3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]carbonyl}amino)benzoic acid (non-preferred name) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-({[3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]carbonyl}amino)benzoic acid (non-preferred name) apart from similar compounds is its specific combination of functional groups and the unique arrangement of its pentacyclic core. This distinct structure contributes to its unique chemical properties and reactivity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C32H22N2O5

Molecular Weight

514.5 g/mol

IUPAC Name

4-[[3-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoyl]amino]benzoic acid

InChI

InChI=1S/C32H22N2O5/c35-29(33-19-14-12-17(13-15-19)32(38)39)18-6-5-7-20(16-18)34-30(36)27-25-21-8-1-2-9-22(21)26(28(27)31(34)37)24-11-4-3-10-23(24)25/h1-16,25-28H,(H,33,35)(H,38,39)

InChI Key

YZIKONMVXVQHMP-UHFFFAOYSA-N

SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC=CC(=C6)C(=O)NC7=CC=C(C=C7)C(=O)O

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC=CC(=C6)C(=O)NC7=CC=C(C=C7)C(=O)O

Origin of Product

United States

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